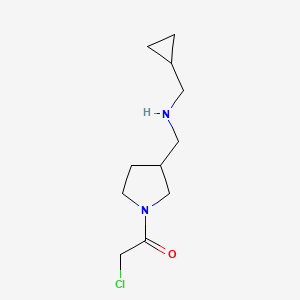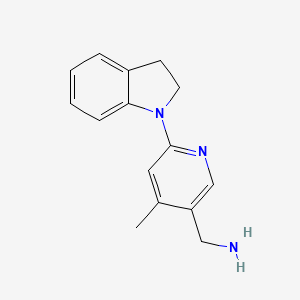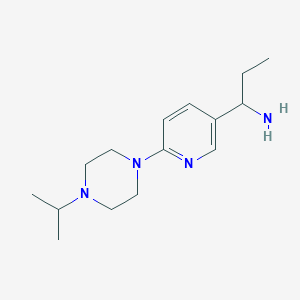![molecular formula C7H3Br2ClN2 B11798310 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)
7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine is a heterocyclic compound that contains both bromine and chlorine atoms It is a derivative of pyrrolo[1,2-A]pyrazine, which is a fused bicyclic system consisting of a pyrrole ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine typically involves the bromination and chlorination of pyrrolo[1,2-A]pyrazine. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the pyrrolo[1,2-A]pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-A]pyrazine derivatives, while coupling reactions can produce larger heterocyclic compounds .
Scientific Research Applications
7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine include other halogenated pyrrolo[1,2-A]pyrazine derivatives, such as:
- 7,8-Dichloro-4-bromopyrrolo[1,2-A]pyrazine
- 7,8-Dibromo-4-fluoropyrrolo[1,2-A]pyrazine
- 7,8-Dichloro-4-iodopyrrolo[1,2-A]pyrazine
Uniqueness
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can provide distinct properties compared to other halogenated derivatives, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H3Br2ClN2 |
|---|---|
Molecular Weight |
310.37 g/mol |
IUPAC Name |
7,8-dibromo-4-chloropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H3Br2ClN2/c8-4-3-12-5(7(4)9)1-11-2-6(12)10/h1-3H |
InChI Key |
RNMKMNAVFUVMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(C(=C2C=N1)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)



![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)


